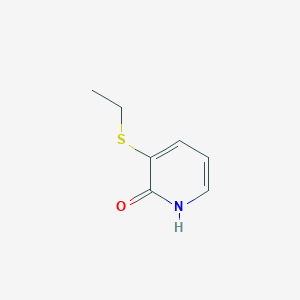

3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethylsulfanyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NOS/c1-2-10-6-4-3-5-8-7(6)9/h3-5H,2H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDLYBXIAVDXHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914482-26-1 | |

| Record name | 3-(ethylsulfanyl)-1,2-dihydropyridin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Model Validation and Interpretation:validation is a Critical Step to Ensure That the Qsar Model is Statistically Robust and Has Predictive Power.nih.govcommon Validation Techniques Include:

Internal Validation: Leave-one-out cross-validation (q²) is a widely used method where one compound is removed from the dataset, a model is built with the remaining compounds, and the activity of the removed compound is predicted. nih.govnih.gov This process is repeated for every compound. A high q² value (typically > 0.5) indicates good internal consistency. mdpi.com

External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power). The model's ability to predict the activity of the test set compounds, which were not used in model generation, is assessed using the predictive R² (R²_pred). nih.gov

Y-Randomization: The biological activity data is randomly shuffled multiple times, and QSAR models are re-developed. The resulting models should have very low correlation coefficients, confirming that the original model is not due to a chance correlation. nih.gov

Table 2: Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

|---|---|---|

| R² | Coefficient of determination; measures the goodness of fit for the training set. | > 0.6 |

| q² or Q² | Cross-validated R²; indicates the internal predictive ability of the model. | > 0.5 mdpi.com |

| R²_pred | Predictive R² for the external test set; measures the external predictive power. | > 0.6 nih.gov |

| SEE | Standard Error of Estimate; measures the absolute error in the activity predictions. | As low as possible |

The resulting validated QSAR models for 1,2-dihydropyridin-2-one systems provide valuable insights into the structure-activity relationships. For instance, a model might reveal that increasing the steric bulk or hydrophobicity at a specific position on the pyridinone ring enhances activity, offering a clear and actionable strategy for designing novel derivatives like 3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one with improved biological profiles. mdpi.com

Table 3: Mentioned Compounds

| Compound Name |

|---|

Computational and Theoretical Investigations of 1,2 Dihydropyridin 2 One Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecular systems. Its balance of computational cost and accuracy makes it well-suited for studying the electronic structure, molecular geometry, and spectroscopic characteristics of 1,2-dihydropyridin-2-one derivatives.

DFT calculations are instrumental in determining the ground-state electronic structure and optimized molecular geometry of 1,2-dihydropyridin-2-one systems. For a molecule like 3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one, the introduction of an electron-donating ethylsulfanyl group at the 3-position is expected to significantly influence the electron distribution within the dihydropyridinone ring.

Computational studies on related 3-cyano-2(1H)-pyridones have demonstrated the utility of DFT in understanding electronic structures and potential binding affinities rsc.org. While the cyano group is electron-withdrawing, the principles of how a substituent at the 3-position modulates the electronic character of the ring are transferable. The sulfur atom in the ethylsulfanyl group, with its lone pairs of electrons, can participate in resonance with the π-system of the dihydropyridinone ring, thereby increasing the electron density at specific positions. This, in turn, affects the molecule's frontier molecular orbitals – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are critical in determining the molecule's reactivity, with the HOMO typically being associated with nucleophilic character and the LUMO with electrophilic character.

The optimized geometry of the 1,2-dihydropyridin-2-one ring is anticipated to be nearly planar, with the substituents influencing bond lengths and angles. The C-S bond of the ethylsulfanyl group would introduce specific bond lengths and angles that can be accurately predicted by DFT calculations. The table below presents hypothetical, yet plausible, geometric parameters for this compound, based on typical values for similar structures.

Table 1: Predicted Geometric Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| C2=O Bond Length | ~1.23 Å |

| N1-C2 Bond Length | ~1.38 Å |

| C3-S Bond Length | ~1.75 Å |

| C-S-C Bond Angle | ~100° |

| Ring Dihedral Angles | Near 0° (planar) |

DFT calculations are also a valuable tool for predicting various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. For this compound, theoretical predictions of ¹H and ¹³C NMR chemical shifts can aid in the interpretation of experimental data. The electron-donating nature of the ethylsulfanyl group would be expected to cause an upfield shift (lower ppm values) for the protons and carbons in its vicinity compared to the unsubstituted 1,2-dihydropyridin-2-one.

Similarly, the vibrational frequencies corresponding to IR absorption can be calculated. Key vibrational modes for this molecule would include the C=O stretching frequency of the pyridone ring, C-S stretching of the ethylsulfanyl group, and various C-H and N-H stretching and bending modes. A study on 3-cyano-2(1H)-pyridones provided comprehensive spectroscopic characterization, confirming the structures of the synthesized compounds, which underscores the reliability of such computational predictions rsc.org.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Key Predicted Signals |

|---|---|

| ¹H NMR | Signals for ethyl protons (triplet and quartet), ring protons, and N-H proton. |

| ¹³C NMR | Signals for ethyl carbons, ring carbons including the carbonyl carbon (downfield). |

| IR | Strong C=O stretch (~1650-1680 cm⁻¹), C-S stretch (~600-800 cm⁻¹), N-H stretch (~3200-3400 cm⁻¹). |

Mechanistic Pathway Elucidation through Computational Chemistry

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the characterization of transition states and the calculation of reaction energy barriers. This provides a deeper understanding of the feasibility and kinetics of chemical transformations involving 1,2-dihydropyridin-2-one systems.

For reactions involving this compound, such as electrophilic substitution or nucleophilic addition, computational methods can be employed to locate and characterize the transition state structures. The transition state represents the highest energy point along the reaction coordinate and its geometry provides crucial information about the mechanism. For instance, in an electrophilic attack on the dihydropyridinone ring, the transition state would reveal the trajectory of the incoming electrophile and the extent of bond formation and breaking.

The energy difference between the reactants and the transition state is the activation energy or reaction energy barrier. Calculating this barrier provides a quantitative measure of the reaction rate. A lower energy barrier corresponds to a faster reaction. For 1,2-dihydropyridin-2-one derivatives, the nature of the substituent at the 3-position will significantly influence the energy barriers of various reactions. The electron-donating ethylsulfanyl group would be expected to lower the activation energy for electrophilic substitution reactions by stabilizing the positively charged intermediate.

Studies on the synthesis of 3,4-dihydropyridin-2-ones have implicitly highlighted the importance of reaction pathways, which are governed by the energetics of various steps nih.govresearchgate.netmdpi.compreprints.org. While not directly focused on this compound, these studies underscore the role of substituents in directing the course of reactions.

Conformational Analysis and Stability Studies

The presence of the flexible ethylsulfanyl group in this compound introduces conformational isomerism. Conformational analysis aims to identify the stable conformations of a molecule and determine their relative energies. The rotation around the C3-S and S-C(ethyl) bonds will lead to different spatial arrangements of the ethylsulfanyl group relative to the dihydropyridinone ring.

Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers. The stability of these conformers will be influenced by a combination of steric and electronic effects. For instance, steric hindrance between the ethyl group and the hydrogen atom at the 4-position of the ring could destabilize certain conformations. Conversely, favorable electronic interactions, such as hyperconjugation, might stabilize other arrangements.

A study on the conformational analysis of thio-substituted alanine dipeptides revealed that thio-substitution favors specific conformations due to increased steric hindrance from the bulkier sulfur atom nih.gov. While the molecular system is different, this finding suggests that the sulfur atom and the ethyl group in this compound will play a crucial role in determining its preferred conformation. The relative populations of these conformers at a given temperature can be estimated from their calculated free energies.

Table 3: Hypothetical Relative Energies of Conformers for this compound

| Conformer | Dihedral Angle (C4-C3-S-C_ethyl) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | ~180° | 0.0 (most stable) |

| Gauche | ~60° | 1.5 |

| Eclipsed | ~0° | 5.0 (least stable) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me For the 1,2-dihydropyridin-2-one scaffold, including derivatives like this compound, QSAR methodologies are pivotal in understanding how structural modifications influence biological effects, thereby guiding the design of new, more potent compounds. The fundamental principle is that the activity of a molecule is a direct function of its structural, physicochemical, and electronic properties. fiveable.me The development of a robust QSAR model for this class of compounds involves several key stages.

Structure Activity Relationship Sar Studies of 1,2 Dihydropyridin 2 One Scaffolds

Principles and Methodologies of SAR Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. The primary principle of SAR is that the activity of a molecule is a function of its structure, and minor modifications to that structure can lead to significant changes in its biological effects. Methodologies for SAR investigations are diverse and can be broadly categorized into traditional and computational approaches.

Traditional methods involve the systematic synthesis of analogues of a lead compound and subsequent biological testing. This iterative process allows researchers to deduce which functional groups are essential for activity (the pharmacophore) and which can be modified to improve potency, selectivity, or pharmacokinetic properties.

Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) studies, have become indispensable in modern drug discovery. QSAR models use statistical methods to correlate variations in physicochemical properties of compounds with their biological activities. researchgate.net Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) provide a more detailed understanding by considering the three-dimensional properties of molecules. mdpi.com These models can predict the activity of novel compounds and guide the design of more potent analogues.

Influence of Substituents on Chemical Reactivity and Biological Properties

The 1,2-dihydropyridin-2-one core is a "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active compounds. The nature, position, and orientation of substituents on this ring system dramatically influence its chemical reactivity and biological properties.

For instance, studies on various dihydropyridine (B1217469) derivatives have shown that the introduction of different functional groups can modulate their activity as calcium channel blockers, anticonvulsants, or antitumor agents. researchgate.netnih.govmdpi.com The electronic properties of the substituents (electron-donating or electron-withdrawing) can affect the reactivity of the pyridinone ring, influencing its interaction with biological targets. The size and lipophilicity of the substituents also play a critical role in determining the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

In the context of 1,2-dihydropyridin-2-one scaffolds, research has indicated that substitutions at various positions can lead to a range of biological activities. For example, modifications at the N1, C3, C4, C5, and C6 positions have been explored to develop agents with activities such as Nek2 inhibition and broad-spectrum anticonvulsant effects. nih.govnih.gov

The following table summarizes the general influence of substituent properties on the biological activity of dihydropyridinone-like scaffolds based on established SAR principles.

| Substituent Property | General Influence on Biological Activity |

| Electronic Effects | Electron-withdrawing groups can enhance interactions with electron-rich pockets in a target protein. Electron-donating groups can increase the nucleophilicity of the scaffold. |

| Steric Hindrance | Bulky substituents can provide selectivity for a specific target by preventing binding to other receptors. However, excessive bulk can also hinder binding to the desired target. |

| Lipophilicity | Increased lipophilicity can improve membrane permeability and cell uptake, but can also lead to higher metabolic clearance and lower solubility. |

| Hydrogen Bonding | The presence of hydrogen bond donors and acceptors can facilitate specific interactions with amino acid residues in the active site of a target protein, often leading to increased potency. |

Pharmacophore Elucidation for Dihydropyridinone-Based Structures

A pharmacophore is an abstract concept that describes the essential steric and electronic features required for a molecule to interact with a specific biological target and elicit a biological response. uniroma1.it The elucidation of a pharmacophore for a series of active compounds is a critical step in understanding their mechanism of action and in designing new, more potent ligands.

Pharmacophore models for dihydropyridinone-based structures are typically developed by aligning a set of active and inactive molecules and identifying the common chemical features that are present in the active compounds but absent in the inactive ones. fiveable.menih.gov These features often include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. uniroma1.it

Computational tools are widely used to generate and validate pharmacophore models. chemrxiv.org Once a reliable pharmacophore model is established, it can be used as a 3D query to search large chemical databases for novel compounds that fit the model and are therefore likely to be active. This process, known as virtual screening, can significantly accelerate the discovery of new lead compounds. nih.gov The pharmacophore model can also guide the optimization of existing leads by highlighting the key interactions that need to be maintained or enhanced.

Role of the 3-(Ethylsulfanyl) Group in SAR Modulation

The specific introduction of a 3-(Ethylsulfanyl) group onto the 1,2-dihydropyridin-2-one scaffold is expected to significantly modulate its structure-activity relationship. The ethylsulfanyl group (-S-CH2CH3) possesses distinct physicochemical properties that can influence the compound's interaction with biological targets.

Electronic and Steric Effects: The sulfur atom in the ethylsulfanyl group is less electronegative than oxygen and can participate in different types of non-covalent interactions, such as sulfur-π interactions and specific types of hydrogen bonds. The ethyl group provides a degree of lipophilicity and steric bulk at the 3-position of the pyridinone ring. This can influence the orientation of the molecule within a binding pocket and may be crucial for achieving selectivity for a particular target.

Metabolic Considerations: Sulfur-containing functional groups can be subject to metabolic transformations, such as oxidation to sulfoxides and sulfones. These metabolites may have different biological activities and pharmacokinetic profiles compared to the parent compound, which is a key consideration in drug design.

| Feature of 3-(Ethylsulfanyl) Group | Potential Impact on SAR |

| Sulfur Atom | Can engage in unique non-covalent interactions with target proteins. May influence the electronic properties of the pyridinone ring. |

| Ethyl Group | Adds lipophilicity, potentially improving membrane permeability. Provides steric bulk, which can affect binding affinity and selectivity. |

| Flexibility | The ethyl group has conformational flexibility, allowing it to adapt to the shape of a binding site. |

| Metabolic Handle | The sulfur atom can be a site for metabolic oxidation, potentially leading to the formation of active or inactive metabolites. |

Applications of 1,2 Dihydropyridin 2 One Derivatives in Chemical Sciences

Role as Synthetic Building Blocks

1,2-Dihydropyridin-2-one derivatives, along with the closely related 1,2-dihydropyridines, are highly valued as reactive synthons in organic synthesis. nih.govresearchgate.net Their partially saturated and functionalized heterocyclic structure provides a gateway to a diverse range of more complex molecular architectures, particularly nitrogen-containing compounds. researchgate.netnih.gov They can be readily transformed through reactions like reduction, oxidation, and cycloaddition to build molecular complexity. nih.gov

The strategic importance of 1,2-dihydropyridine derivatives is prominently featured in the synthesis of natural products, especially alkaloids. researchgate.net The dihydropyridine (B1217469) core serves as a versatile template for constructing the piperidine (B6355638) ring system, a common motif in many biologically active alkaloids. Through controlled reduction of the dihydropyridine ring, chemists can access substituted piperidines, which are key components of complex natural products. nih.gov This approach has been successfully applied in the synthesis of various alkaloid families. For instance, nortropane, a key scaffold in alkaloids like atropine (B194438) and cocaine, has been the subject of synthetic strategies involving related heterocyclic building blocks. lifechemicals.com

Beyond natural products, 1,2-dihydropyridin-2-ones and their analogs are crucial intermediates for a wide array of complex heterocyclic compounds. nih.govmdpi.comresearchgate.net They are common precursors for the synthesis of both piperidines (via reduction) and pyridines (via oxidation). nih.gov This dual reactivity makes them valuable in creating libraries of compounds for medicinal chemistry and materials science.

Furthermore, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), structural isomers of the title compound class, have been used as synthetic precursors for more elaborate structures. For example, they can be converted into fused heterocyclic systems such as 1,5-benzodiazepines, which possess neuroprotective and antioxidant properties. nih.gov The reactivity of the dihydropyridone ring allows for annulation and functionalization reactions that lead to novel and complex molecular frameworks.

Catalytic Applications and Ligand Design

The unique electronic properties of the dihydropyridine ring system have led to its exploration in catalysis and ligand design. The nitrogen atom and the conjugated system can coordinate with metal centers, influencing the catalytic activity and selectivity of the resulting complex.

Metallated dihydropyridinates, which are anionic forms of dihydropyridines, are being investigated for their potential in hydride transfer reactions and electrocatalysis. rsc.org The coordination of a metal to the dihydropyridine ligand can tune its redox properties and enhance its ability to act as a hydride donor, which is a fundamental process in many catalytic cycles. rsc.org

Additionally, ligands incorporating the pyridin-2-one moiety have been designed for transition metal catalysis. A bidentate pyridine (B92270)/pyridone ligand, for example, was instrumental in developing a palladium complex that catalyzes the challenging aerobic hydroxylation of aryl C–H bonds. nih.gov The ability of the pyridone part of the ligand to tautomerize appears to be crucial for the catalytic cycle, enabling both C-H activation and subsequent oxidation steps. nih.gov This demonstrates the sophisticated role that pyridinone-based ligands can play in facilitating difficult chemical transformations.

Materials Science Applications

The functional and structural versatility of 1,2-dihydropyridin-2-one derivatives extends to the field of materials science, where they are used as building blocks for functional organic materials like dyes and as active components in protective formulations.

Pyridone derivatives are valuable heterocyclic intermediates for the preparation of dyes. scirp.orgresearchgate.net Specifically, 1-substituted-2-hydroxy-6-pyridones (which exist in tautomeric equilibrium with 1-substituted-6-hydroxy-1,2-dihydropyridin-2-ones) are used as coupling components to create 3-(phenylazo)-6-pyridone dyes. scirp.orgresearchgate.net These azo disperse dyes exhibit bright hues from yellow to orange and show good affinity and fastness properties when applied to polyester (B1180765) fabrics. scirp.orgresearchgate.net The electronic absorption spectra of these dyes cover a λmax range of 404–464 nm in DMF, making them suitable for textile applications. scirp.org The synthesis involves coupling diazotized p-substituted anilines with the pyridone core, demonstrating a straightforward method to access a range of colorful materials. scirp.orgresearchgate.netproquest.com

A significant application of pyridinone derivatives in materials science is their use as corrosion inhibitors, particularly for protecting carbon steel in acidic environments commonly found in industrial processes like oil and gas production. researchgate.netresearchgate.net These organic compounds function by adsorbing onto the metal surface, forming a protective barrier that shields the metal from the corrosive medium. researchgate.netqu.edu.qa

The presence of heteroatoms (nitrogen and oxygen) and π-electrons in the pyridinone ring facilitates strong adsorption onto the steel surface. qu.edu.qa Studies have shown that these derivatives act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The effectiveness of these inhibitors increases with their concentration.

Research findings on various pyridinone derivatives have demonstrated high inhibition efficiencies, often exceeding 95%. qu.edu.qachemmethod.com The adsorption of these molecules on the metal surface typically follows the Langmuir adsorption isotherm, indicating the formation of a monolayer. researchgate.netresearchgate.net

The following table summarizes the performance of selected pyridinone derivatives as corrosion inhibitors for steel in acidic media.

| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Pyridine-carbamide (MS31) | 1M HCl | 200 mg L⁻¹ | 97.1 | qu.edu.qa |

| Pyridine-carbamide (MS30) | 1M HCl | 200 mg L⁻¹ | 95.3 | qu.edu.qa |

| 3-acetyl-4-(substituted-phenyl)-6-(2-oxo-2H-chromen-3-yl)pyridin-2(1H)-one (2c) | 0.5M HCl | 0.005 M | 99.62 | chemmethod.com |

| Pyridinone Derivative (DPPN) | Acidic Media | 20.2 × 10⁻⁵ mol L⁻¹ | 95.81 | qu.edu.qa |

| Pyridinone Derivative (DHPN) | Acidic Media | 20.2 × 10⁻⁵ mol L⁻¹ | 96.24 | qu.edu.qa |

Supramolecular Chemistry and Host-Guest Interactions

The 1,2-dihydropyridin-2-one scaffold is a versatile building block in the realm of supramolecular chemistry, primarily due to its inherent capacity for forming a variety of non-covalent interactions. These interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, are the cornerstone of molecular recognition and the self-assembly of well-defined supramolecular architectures. The specific substitution pattern on the pyridinone ring, such as the ethylsulfanyl group in 3-(Ethylsulfanyl)-1,2-dihydropyridin-2-one, can further modulate these interactions, influencing the stability and structure of the resulting host-guest complexes and self-assembled structures.

In the context of host-guest chemistry, 1,2-dihydropyridin-2-one derivatives can act as effective guests for various macrocyclic hosts, such as cyclodextrins, calixarenes, and cucurbiturils. The formation of inclusion complexes is driven by a combination of hydrophobic effects and specific non-covalent interactions between the guest and the host's cavity. The nature and position of substituents on the pyridinone ring are crucial in determining the binding affinity and selectivity of these host-guest systems.

For instance, the binding of pyridine derivatives with water-soluble sulfonatocalixarenes has been studied, revealing that the complexation is primarily enthalpy-driven, indicating the significant role of hydrogen bonding and van der Waals interactions. nankai.edu.cn The stability of these complexes is also influenced by the pH of the medium, which can alter the electrostatic interactions between the host and the guest. nankai.edu.cn

The following tables present research findings on the host-guest interactions of analogous pyridine and pyridone derivatives with various macrocyclic hosts, illustrating the thermodynamic parameters that govern these associations.

Table 1: Thermodynamic Parameters for the 1:1 Complexation of Pyridine Derivatives with Sulfonatocalixarenes at 298.15 K

| Guest Molecule | Host Molecule | pH | Association Constant (K a ) / M⁻¹ | Gibbs Free Energy (ΔG°) / kcal·mol⁻¹ | Enthalpy (ΔH°) / kcal·mol⁻¹ | Entropy (TΔS°) / kcal·mol⁻¹ |

| Pyridine | Calix nih.govarene sulfonate | 2.0 | 1580 | -4.36 | -6.25 | -1.89 |

| Pyridine | Calix nih.govarene sulfonate | 7.2 | 120 | -2.84 | -4.68 | -1.84 |

| 4-Methylpyridine | Calix nih.govarene sulfonate | 2.0 | 2450 | -4.62 | -6.83 | -2.21 |

| 4-Methylpyridine | Calix nih.govarene sulfonate | 7.2 | 186 | -3.10 | -5.12 | -2.02 |

| Pyridine | Thiacalix nih.govarene sulfonate | 2.0 | 2190 | -4.56 | -7.15 | -2.59 |

| Pyridine | Thiacalix nih.govarene sulfonate | 7.2 | 141 | -2.93 | -5.24 | -2.31 |

Data sourced from studies on pyridine derivatives, which serve as structural analogs to the pyridinone core. The thermodynamic parameters highlight the enthalpically driven nature of the host-guest complexation. nankai.edu.cn

Table 2: Association Constants for the Complexation of a Pyridone-Based Fluorescent Tag with Macrocyclic Hosts in Ethanol/Water Mixtures

| Guest Molecule | Host Molecule | Solvent (Ethanol concentration) | Association Constant (K a ) / M⁻¹ |

| Pyridone-based fluorescent tag | Cucurbit queensu.cauril (CB queensu.ca) | 10% | 1360 |

| Pyridone-based fluorescent tag | Cucurbit queensu.cauril (CB queensu.ca) | 20% | 1400 |

| Pyridone-based fluorescent tag | β-Cyclodextrin (β-CD) | 30% | 470 |

| Pyridone-based fluorescent tag | β-Cyclodextrin (β-CD) | 40% | 310 |

This data illustrates the comparative binding affinities of a pyridone derivative with different macrocyclic hosts and the influence of the solvent composition on the stability of the host-guest complex. rsc.org

These findings underscore the potential of 1,2-dihydropyridin-2-one derivatives in the design of novel supramolecular systems. By strategically modifying the substituents on the pyridinone ring, it is possible to fine-tune the non-covalent interactions, leading to the development of materials with specific recognition, sensing, or self-assembly properties. While direct research on the supramolecular behavior of this compound is not extensively documented, the foundational principles derived from analogous structures strongly suggest its capacity to participate in rich and varied host-guest chemistry. The ethylsulfanyl substituent could potentially introduce additional weak interactions, such as C-H···S contacts, and sterically influence the preferred binding modes and self-assembly patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.